Regio‑isomeric Carboxylic Acid Position Determines TRPM8 versus Kinase Target Engagement
The meta‑carboxylic acid substitution pattern on the benzenesulfonamide ring is a critical determinant of target engagement. In the TRPM8 antagonist patent family (US8829026), the most potent compounds invariably place the carboxylic acid at the meta (3‑position) relative to the sulfamoyl group; compounds of formula (I) with 4‑carboxylic acid (para) substitutions consistently showed >10‑fold weaker TRPM8 antagonism in icilin‑induced Ca²⁺ flux assays in CHO cells [1]. Conversely, the indazole‑5‑acetamido‑sulfamoyl series (CFI‑400936, TTK IC₅₀ = 3.6 nM) attaches the sulfamoylphenyl group at the indazole C‑3 position and does not bear a free carboxylic acid [2]. 3‑(1H‑indazol‑6‑ylsulfamoyl)benzoic acid, with its indazole‑6‑sulfamoyl linkage and free meta‑benzoic acid, therefore occupies a distinct region of SAR space that is structurally incompatible with the TTK‑active pharmacophore while being fully congruent with the TRPM8‑active series [1].
| Evidence Dimension | TRPM8 antagonism as a function of carboxylic acid position |
|---|---|
| Target Compound Data | meta‑(3‑)carboxylic acid substitution – consistent with TRPM8‑active chemotype |
| Comparator Or Baseline | para‑(4‑)carboxylic acid regioisomers >10‑fold less active in menthol/icilin‑evoked Ca²⁺ assays (US8829026 examples) |
| Quantified Difference | fold‑loss: >10× decreased TRPM8 antagonism for para‑COOH vs meta‑COOH isomers |
| Conditions | Human or rat TRPM8 expressed in CHO/HEK293 cells; icilin‑induced Ca²⁺ influx measured by FLIPR |
Why This Matters
For discovery programs targeting TRPM8 (pain, cold allodynia), the meta‑carboxylic acid regioisomer is a superior starting scaffold; the para isomer has been empirically de‑prioritized, reducing procurement risk.
- [1] US8829026B2 – Sulfamoyl benzoic acid heterobicyclic derivatives as TRPM8 antagonists, examples and claims, https://patents.google.com/patent/US8829026B2/en View Source
- [2] Laufer R et al., Discovery of inhibitors of the mitotic kinase TTK, Bioorg Med Chem, 2014, 22(17), 4968–4997, CFI‑400936 TTK IC₅₀ = 3.6 nM, https://pubmed.ncbi.nlm.nih.gov/25043312/ View Source
